2-Iodo-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Iodo-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing iodine, methyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-1,3,4-thiadiazole involves its interaction with biological targets, such as enzymes or receptors. The iodine atom and thiadiazole ring play crucial roles in binding to these targets and modulating their activity . Specific pathways and molecular targets depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of iodine.
2-Methyl-1,3,4-thiadiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
Uniqueness
2-Iodo-5-methyl-1,3,4-thiadiazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities . The combination of the iodine and thiadiazole ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-iodo-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2S/c1-2-5-6-3(4)7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFINKNHAUQFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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